molecular formula C11H24Cl2N2 B1487782 3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride CAS No. 1220030-30-7

3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride

Cat. No. B1487782
M. Wt: 255.22 g/mol
InChI Key: RSMRUNFDPLPSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Insect Repellent Research

3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride, as a piperidine derivative, is structurally related to picaridin, an active ingredient in insect repellents. Picaridin is known for its effectiveness against arthropods, similar to DEET but with better tolerability. The study of its effectiveness and tolerability in repellent formulations contributes significantly to improving insect repellent products and enhancing user safety (Corazza, Borghi, Zampino, & Virgili, 2005).

Pharmacological Studies

The compound has pharmacological significance as observed in various studies:

  • Parkinsonism Research : A study indicated that certain piperidine derivatives can lead to marked parkinsonism when used illicitly, suggesting the neurotoxic potential of some derivatives and emphasizing the need for careful pharmacological and toxicological evaluation of related compounds (Langston, Ballard, Tetrud, & Irwin, 1983).

  • Anticoagulant Research : Piperidine derivatives like MD 805 have been studied for their anticoagulant properties in hemodialysis patients, showing promising results in terms of safety and efficacy, which is crucial for patient management during hemodialysis (Matsuo, Nakao, Yamada, & Matsuo, 1986).

  • Sleep and Growth Hormone Secretion : Piperidine has been studied for its effects on sleep-related and insulin-induced growth hormone secretion, highlighting its potential therapeutic applications in conditions related to growth hormone deficiencies (Mendelson, Lantigua, Wyatt, Gillin, & Jacobs, 1981).

  • Receptor Occupancy in Drug Development : Piperidine derivatives have been used to study receptor occupancy in the human brain, which is crucial in the development of drugs for anxiety and mood disorders. This type of research contributes significantly to our understanding of how drugs interact with brain receptors and the implications for therapeutic applications (Rabiner et al., 2002).

Metabolic Studies

Piperidine derivatives have been studied extensively in metabolic studies to understand their metabolization, which is crucial for drug design and toxicity evaluation:

  • Metabolism of Psychoactive Substances : The metabolism of psychoactive substances like 3-methoxyphencyclidine (3-MeO-PCP), a piperidine derivative, has been studied to understand its metabolites and their effects. This research is crucial for forensic toxicology and understanding the pharmacokinetics of new psychoactive substances (Ameline et al., 2018).

properties

IUPAC Name

2-methyl-1-piperidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-5-2-3-8-13(10)11-6-4-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMRUNFDPLPSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1-piperidinyl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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